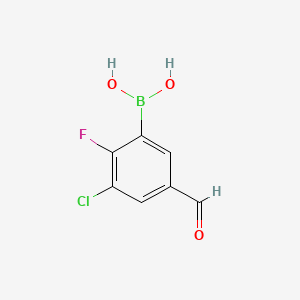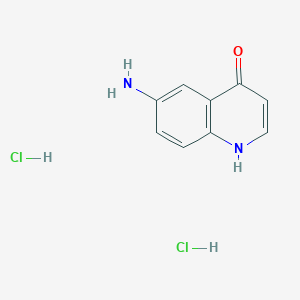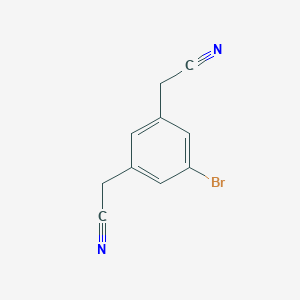
1,3-Biscyanomethyl-5-bromobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(5-Bromo-1,3-phenylene)diacetonitrile is an organic compound with the molecular formula C10H7BrN2 and a molecular weight of 235.08 g/mol . This compound is characterized by the presence of a bromine atom attached to a phenylene ring, which is further connected to two acetonitrile groups. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
The synthesis of 2,2’-(5-Bromo-1,3-phenylene)diacetonitrile typically involves the bromination of 1,3-phenylenediacetonitrile. The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of a suitable solvent and catalyst . Industrial production methods may involve more efficient and scalable processes, but specific details are often proprietary.
Análisis De Reacciones Químicas
2,2’-(5-Bromo-1,3-phenylene)diacetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form larger molecules.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,2’-(5-Bromo-1,3-phenylene)diacetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of biological processes and as a building block for biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2’-(5-Bromo-1,3-phenylene)diacetonitrile involves its interaction with molecular targets and pathways in chemical and biological systems. The bromine atom and acetonitrile groups play a crucial role in its reactivity and interactions. Specific details about its molecular targets and pathways are often studied in the context of its applications .
Comparación Con Compuestos Similares
2,2’-(5-Bromo-1,3-phenylene)diacetonitrile can be compared with similar compounds such as:
2,2’-(4,6-Dibromo-1,3-phenylene)diacetonitrile: This compound has two bromine atoms attached to the phenylene ring, making it more reactive in certain chemical reactions.
1,3-Benzenediacetonitrile: This compound lacks the bromine atom, resulting in different reactivity and applications.
The uniqueness of 2,2’-(5-Bromo-1,3-phenylene)diacetonitrile lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity.
Propiedades
Fórmula molecular |
C10H7BrN2 |
|---|---|
Peso molecular |
235.08 g/mol |
Nombre IUPAC |
2-[3-bromo-5-(cyanomethyl)phenyl]acetonitrile |
InChI |
InChI=1S/C10H7BrN2/c11-10-6-8(1-3-12)5-9(7-10)2-4-13/h5-7H,1-2H2 |
Clave InChI |
RIMDRVCKJYDYER-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1CC#N)Br)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



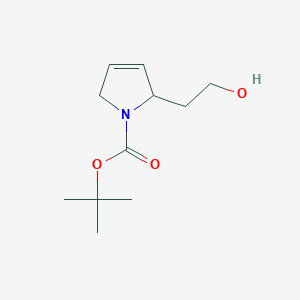
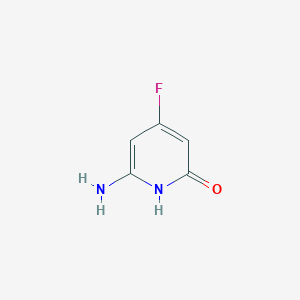
![(3R,4S,5R,6S,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,9,11,13-pentamethyl-oxacyclotetradecane-2,10-dione;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid](/img/structure/B14027373.png)

![7-Benzyl-2,4-dichloro-6,7,8,9-tetrahydro-5h-pyrimido[4,5-d]azepine](/img/structure/B14027379.png)
![(E)-3-(4-Chlorobut-2-en-1-yl)-7,8-dimethoxy-1,3-dihydro-2H-benzo[d]azepin-2-one](/img/structure/B14027382.png)

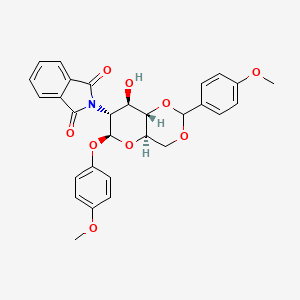
![Methyl 2-([1,1'-biphenyl]-2-ylamino)-2-oxoacetate](/img/structure/B14027395.png)

